Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-
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Overview
Description
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a vinyl group substituted with a tributylstannyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- typically involves the following steps:
Preparation of Dimethylphenylsilane: This can be achieved by reacting dimethyldichlorosilane with phenylmagnesium bromide in an ether solvent under an inert atmosphere.
Tributylstannylation: Finally, the vinyl group is substituted with a tributylstannyl group using a stannylation reagent such as tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse chemical structures.
Pathways Involved: The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the vinyl and tributylstannyl groups.
Trimethylsilyl Compounds: Contain three methyl groups bonded to silicon instead of the phenyl and vinyl groups.
Phenylsilanes: Contain a phenyl group bonded to silicon but may have different substituents.
Uniqueness
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
183487-14-1 |
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Molecular Formula |
C23H42SiSn |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
dimethyl-phenyl-(3-tributylstannylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C11H15Si.3C4H9.Sn/c1-10(2)12(3,4)11-8-6-5-7-9-11;3*1-3-4-2;/h5-9H,1-2H2,3-4H3;3*1,3-4H2,2H3; |
InChI Key |
BVAXALSVDLRQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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